

Introduction to **STF-118804** and NAMPT Inhibition in Leukemia

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: **STF-118804**

CAS No.: 894187-61-2

Cat. No.: S548918

Get Quote

STF-118804 is a highly specific, next-generation nicotinamide phosphoribosyltransferase (**NAMPT**) inhibitor investigated for its potent anti-leukemic effects [1] [2]. **NAMPT** catalyzes the rate-limiting step in the **NAD⁺ salvage pathway**, converting nicotinamide to nicotinamide mononucleotide (**NMN**), which is essential for maintaining cellular **NAD⁺** pools [3] [1]. Cancer cells, particularly those of hematopoietic origin, often exhibit increased reliance on **NAD⁺** for their high metabolic rates and rapid proliferation, making them vulnerable to **NAMPT** inhibition [3] [4].

STF-118804 has demonstrated significant efficacy in preclinical models of high-risk and chemorefractory leukemias, including **MLL-rearranged acute lymphoblastic leukemia (ALL)** and **T-cell ALL (T-ALL)** [3] [2] [4]. By depleting intracellular **NAD⁺**, **STF-118804** disrupts glycolysis, mitochondrial function, and ATP production, ultimately inducing **apoptosis** and reducing the viability of leukemia-initiating cells [1] [2].

Key Experimental Findings and Quantitative Data

In Vitro Efficacy of **STF-118804** in Hematological Malignancies

Table 1: In vitro cytotoxicity of **STF-118804** in leukemia cell lines and primary samples

Cell Type / Model	Experimental Readout	IC50 / Efficacy	Additional Observations	Source
B-ALL cell lines (MLL-rearranged)	Cell viability (72h)	IC50 in low nanomolar range	Induces apoptosis without antecedent cell cycle arrest.	[2]
Primary pediatric ALL samples	Cell viability (48h)	IC50 in low nanomolar range	Confirmed sensitivity in patient-derived samples.	[2]
T-ALL cell lines	Cell viability (72h ATP assay)	High cytotoxicity	Part of a panel showing NAMPT inhibition had greatest cytotoxicity.	[3]
MV411 Leukemia Cells	Apoptosis induction	Effective	STF-118804 induces leukemia cell apoptosis.	[2]

In Vivo Efficacy of STF-118804

Table 2: In vivo efficacy of **STF-118804** in leukemia xenograft models

Model Description	Dosing Regimen	Treatment Outcome	Source
Orthotopic xenograft of high-risk ALL (MV411 cells)	25 mg/kg , administered subcutaneously, twice daily	Improved survival and effective depletion of leukemia-initiating cells .	[2]
Patient-Derived Xenograft (PDX) T-ALL models	Data from related NAMPT inhibitor FK866	Significantly reduced peripheral blood disease burden and prolonged survival (median survival 60.5 vs 21 days).	[3]

Detailed Protocols for Apoptosis Assays

Cell Viability and Cytotoxicity Assessment (72-hour assay)

This protocol measures metabolic activity as a surrogate for cell viability after **STF-118804** treatment.

Materials:

- **STF-118804:** Prepare a 10 mM stock solution in DMSO. Store at -80°C [3].
- Cell culture medium: RPMI-1640 supplemented with 10-20% FBS and 1% penicillin-streptomycin [3] [5].
- Leukemia cell lines (e.g., MV411, SEM, Nalm6) or primary patient samples.
- 96-well tissue culture plates.
- CellTiter-Blue Cell Viability Assay or CellTiter-Glo Luminescent Cell Viability Assay (for ATP detection) [3] [2].

Procedure:

- **Cell Plating:** Seed leukemia cells into 96-well plates at a density of **6×10⁵ cells per milliliter** (approximately 60,000 cells per well for a 100 µL final volume) [2].
- **Compound Treatment:** Add **STF-118804** in increasing concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO at equivalent concentration, typically ≤0.1%).
- **Incubation:** Incubate plates at **37°C under 5% CO₂ for 72 hours** [2].
- **Viability Measurement:**
 - **For CellTiter-Blue:** Add reagent at a 1:10 dilution to the culture medium. Incubate for 4 hours at 37°C. Measure fluorescence at **Ex/Em = 555/590 nm** [2].
 - **For CellTiter-Glo:** Add equal volume of reagent to wells. Mix and incubate for 10 minutes at room temperature. Record luminescence [3].
- **Data Analysis:** Calculate percent viability relative to vehicle-treated controls. Determine IC₅₀ values using non-linear regression in software such as Prism.

Apoptosis Detection via Annexin V/Propidium Iodide Staining

This protocol distinguishes early and late apoptotic cells by measuring phosphatidylserine externalization and membrane integrity.

Materials:

- Annexin V-FITC Apoptosis Detection Kit.
- Binding Buffer (10x).
- Propidium Iodide (PI) staining solution.

- Phosphate Buffered Saline (PBS), ice-cold.
- Flow cytometry tubes.
- Flow cytometer equipped with 488 nm excitation.

Procedure:

- **Cell Treatment:** Treat leukemia cells (e.g., MV411) with desired concentrations of **STF-118804** (e.g., near the IC50) for **24-48 hours** [2].
- **Cell Harvesting:** Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes and wash once with ice-cold PBS.
- **Staining:**
 - Resuspend cell pellet in 100 μ L of 1X Binding Buffer (approximately 1×10^6 cells/mL).
 - Add **Annexin V-FITC** and **PI** according to kit manufacturer's instructions.
 - Gently vortex and incubate for **15 minutes at room temperature in the dark**.
- **Analysis:**
 - Within 1 hour, add 400 μ L of 1X Binding Buffer to each tube.
 - Analyze samples by flow cytometry.
 - Use untreated and single-stained controls for compensation and quadrant setting.

Data Interpretation:

- **Annexin V-FITC negative / PI negative:** Viable, non-apoptotic cells.
- **Annexin V-FITC positive / PI negative:** Early apoptotic cells.
- **Annexin V-FITC positive / PI positive:** Late apoptotic or necrotic cells.

Caspase-3/7 Activation Assay

This protocol detects the activation of executioner caspases, a key event in the apoptotic pathway.

Materials:

- CellEvent Caspase-3/7 Green Detection Reagent [5].
- Hoechst 33342 or other nuclear stain.
- Live cell imaging platform or fluorescent microscope.

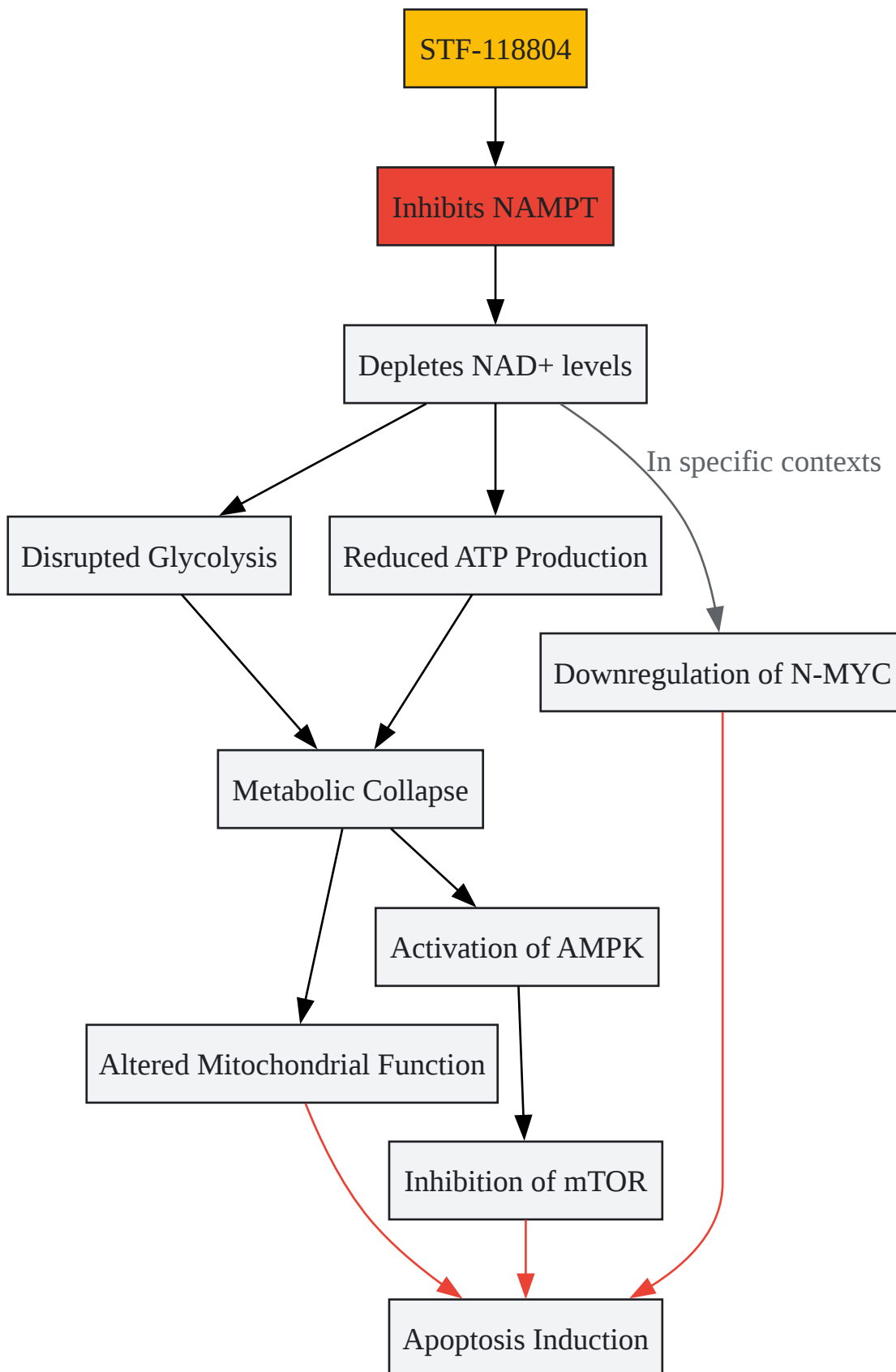
Procedure:

- **Cell Plating:** Seed cells in a black-walled, clear-bottom 96-well plate.
- **Treatment:** Treat cells with **STF-118804** for 24-48 hours.

- **Staining:** Add CellEvent Caspase-3/7 Green Reagent (2 μ M final concentration) and nuclear stain (e.g., 1-5 μ g/mL Hoechst 33342) directly to the culture medium.
- **Incubation and Imaging:** Incubate for 30-60 minutes at 37°C. Image cells using a fluorescent microscope or high-content imager (Green fluorescence for active Caspase-3/7; blue fluorescence for nuclei) [5].
- **Analysis:** Quantify the percentage of caspase-3/7 positive cells relative to total nuclei count.

Mechanism of Action and Signaling Pathways

STF-118804 induces apoptosis through a well-defined mechanism initiated by the inhibition of NAMPT. The following diagram illustrates the key molecular events and consequences.



[Click to download full resolution via product page](#)

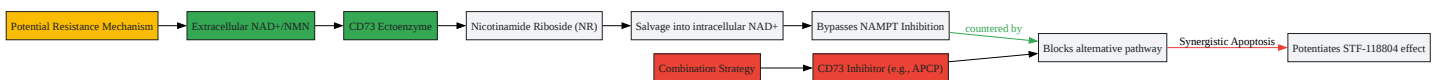
Figure 1: Mechanism of **STF-118804**-induced apoptosis in leukemia cells. **STF-118804** directly inhibits NAMPT, triggering a cascade of metabolic and signaling disruptions that culminate in programmed cell death.

Key mechanistic steps include:

- **NAD⁺ Depletion:** **STF-118804** directly and specifically inhibits NAMPT, the rate-limiting enzyme in the NAD⁺ salvage pathway. This leads to a rapid and severe depletion of intracellular NAD⁺ pools [1] [2].
- **Metabolic Collapse:** NAD⁺ is an essential cofactor for glycolysis. Its depletion cripples ATP generation via glycolysis, leading to a severe energy deficit [1]. This metabolic stress activates AMPK and inhibits mTOR signaling, further signaling cellular distress and inhibiting growth pathways [1].
- **Mitochondrial Dysfunction and Apoptosis:** The bioenergetic crisis impacts mitochondrial function. In specific leukemia subtypes, such as neuroblastoma models, this is associated with downregulation of key oncoproteins like N-MYC [5]. These combined stresses—energy depletion, disrupted signaling, and oncogene modulation—converge to initiate the intrinsic apoptotic pathway, resulting in caspase activation and cell death [5] [2].

Advanced Applications and Combination Strategies

Research indicates that the efficacy of NAMPT inhibitors can be influenced by several factors, suggesting strategic opportunities for combination therapy.



[Click to download full resolution via product page](#)

Figure 2: Rationale for combining **STF-118804** with a CD73 inhibitor. This strategy blocks an external salvage pathway that can supply NAD⁺ precursors and confer resistance to NAMPT inhibition.

- **Combination with Metabolic Modulators:** Co-treatment with an AMPK activator (A769662) or an mTOR inhibitor (Rapamycin) can potentiate the cell death caused by **STF-118804**, leading to a greater-than-additive reduction in cell viability [1].

- **Rescue Experiments:** To confirm the on-target mechanism of **STF-118804**, exogenous **NMN (200 μ M)** can be added to the culture medium 1 hour prior to inhibitor treatment. NMN supplementation bypasses the NAMPT blockade and restores the NAD⁺ salvage pathway, which is expected to rescue cell viability and confirm target specificity [3] [1].

Troubleshooting and Technical Notes

- **Solubility and Storage:** **STF-118804** is soluble in DMSO at 20-61 mg/mL to create stock solutions [2] [6]. Aliquot and store at -80°C to avoid freeze-thaw cycles and moisture absorption.
- **NAD⁺ Measurement:** For direct confirmation of target engagement, measure intracellular NAD⁺ levels using colorimetric or fluorometric kits after 24-48 hours of treatment. A concentration-dependent decrease in NAD⁺ is a key indicator of NAMPT inhibition [1].
- **Cell Line Variability:** Sensitivity to **STF-118804** can vary between leukemia subtypes and cell lines. It is recommended to perform initial dose-response curves to establish specific IC₅₀ values for your model system [3] [2].
- **In Vivo Formulation:** For animal studies, a common formulation is a clear solution prepared in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O, validated for subcutaneous administration [2].

References

1. Preclinical efficacy of the novel competitive NAMPT inhibitor ... [pmc.ncbi.nlm.nih.gov]
2. STF-118804 | NAMPT inhibitor | Mechanism | Concentration [selleckchem.com]
3. Efficacy of NAMPT inhibition in T-cell acute lymphoblastic ... [pmc.ncbi.nlm.nih.gov]
4. NAD as a Genotype-Specific Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
5. NAMPT Inhibition Induces Neuroblastoma Cell Death and ... [frontiersin.org]
6. STF-118804 = 98 HPLC 894187-61-2 [sigmaaldrich.com]

To cite this document: Smolecule. [Introduction to STF-118804 and NAMPT Inhibition in Leukemia]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548918#stf-118804-apoptosis-assay-leukemia-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com